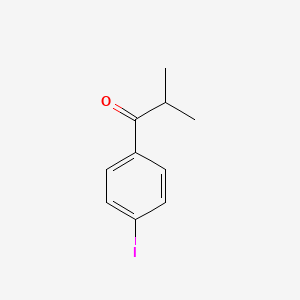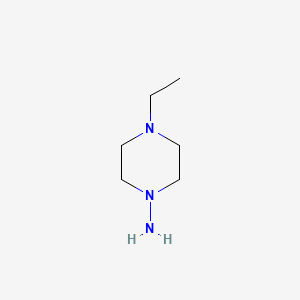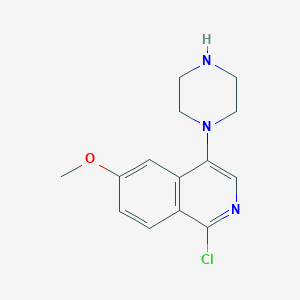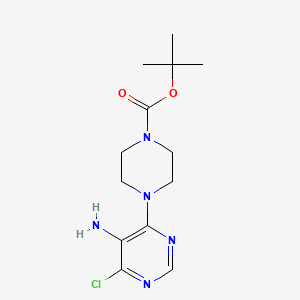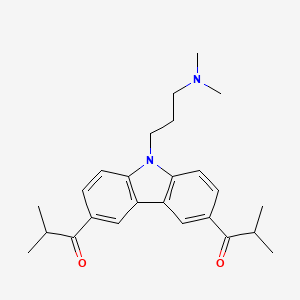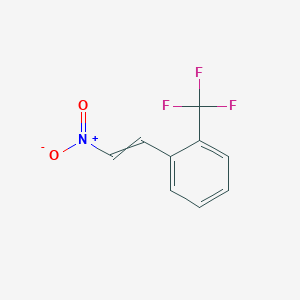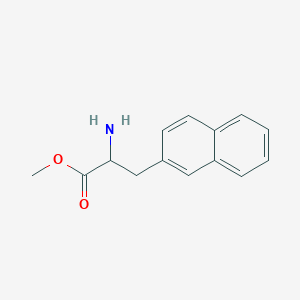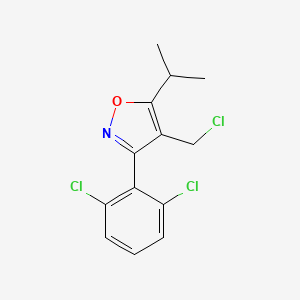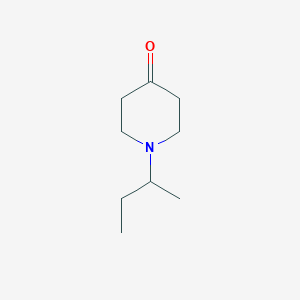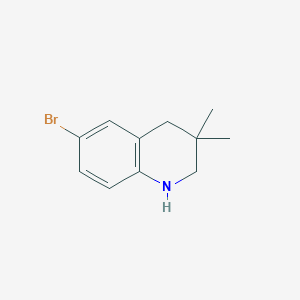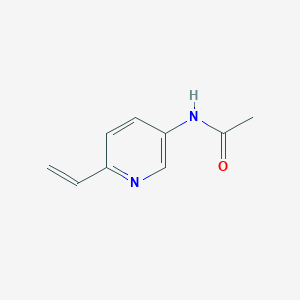![molecular formula C13H11N3O B8807557 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8807557.png)
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with 2-phenyl-3,4-dihydro-4-oxo-5-pyrimidinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for studying biological processes due to its photophysical properties.
Medicine: It is being investigated for its anticancer and enzymatic inhibitory activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound of the family, which shares the fused ring structure but lacks the specific substituents of 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one.
Sildenafil: A well-known pyrazolo[1,5-a]pyrimidine derivative used in the treatment of erectile dysfunction.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with similar structural features but different functional groups, used in energetic materials.
Uniqueness
This compound stands out due to its specific substituents, which confer unique photophysical and chemical properties. These properties make it particularly valuable in applications requiring fluorescence or specific reactivity patterns .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12-14-11(8-13(17)16(12)15-9)10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
HHROHNILKCJWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 |
solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


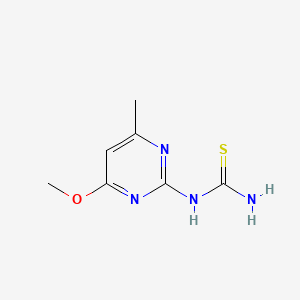
![(S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B8807481.png)
